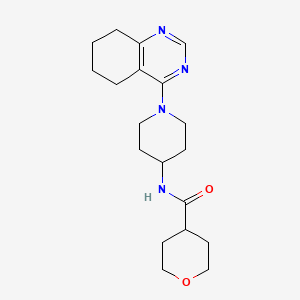
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic compound that contains several functional groups and rings, including a tetrahydroquinazolin ring, a piperidine ring, and a tetrahydropyran ring . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and structural features. For example, the amide group could participate in hydrolysis or condensation reactions, while the rings could undergo electrophilic substitution or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure. Detailed analysis of these properties would typically involve a combination of experimental measurements and computational modeling .Aplicaciones Científicas De Investigación
Antibacterial Properties
- A series of novel derivatives, similar in structure to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide, has shown promising antibacterial activities against various Gram-positive and Gram-negative bacterial strains. The presence of a thiazole ring in certain quinazoline derivatives enhances their antibacterial efficacy (Selvakumar & Elango, 2017).
Potential in Antipsychotic Treatment
- Heterocyclic analogs of this compound have been evaluated as potential antipsychotic agents. They exhibit affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives showed potent in vivo activities, indicating their potential use as antipsychotic agents with lower risk for extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Antiviral Activity
- Certain derivatives of this compound have demonstrated significant antiviral activity against avian paramyxovirus, surpassing the effectiveness of standard antiviral drugs in some cases (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Antitubercular Properties
- Mannich bases of pyrazinamide (PAZ), structurally similar to this compound, have shown promising antimycobacterial activity against Mycobacterium tuberculosis, both in vitro and in vivo. These findings suggest potential applicability in the treatment of tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).
Interaction with Cannabinoid Receptors
- Analogs of this compound have been studied for their interaction with CB1 cannabinoid receptors, offering insights into the development of pharmacophore models for cannabinoid receptor ligands. This research is significant for understanding the molecular basis of cannabinoid receptor antagonism (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, structural analysis, reactivity, mechanism of action, and safety profile. This could potentially lead to the development of new methods for its synthesis, new applications in medicine or other fields, and a better understanding of its biological effects .
Propiedades
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c24-19(14-7-11-25-12-8-14)22-15-5-9-23(10-6-15)18-16-3-1-2-4-17(16)20-13-21-18/h13-15H,1-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQZTVZDZJHMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


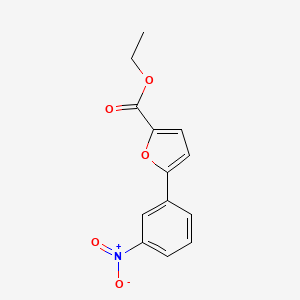
![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)
![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)
![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)
![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)
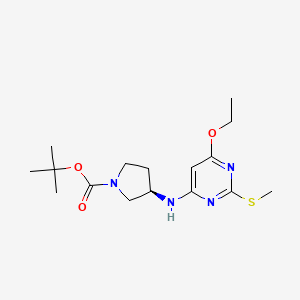
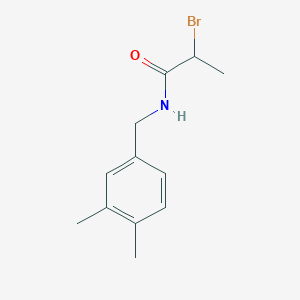
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)
![N-(4-cyclohexylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2807691.png)
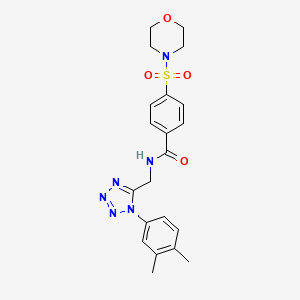
![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)
![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2807697.png)
